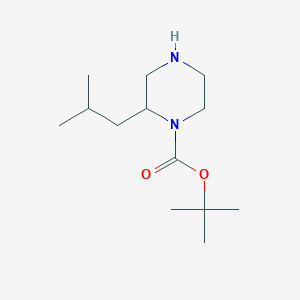

Tert-butyl 2-isobutylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGGVOBNOVOVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662690 | |

| Record name | tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859518-31-3 | |

| Record name | tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Isobutylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-isobutylpiperazine-1-carboxylate, a valuable building block in contemporary drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and the targeted substitution at the C-2 position with an isobutyl group, combined with the orthogonal N-Boc protecting group, offers a versatile platform for the creation of novel molecular entities. This document will detail the strategic considerations, plausible synthetic pathways, and detailed experimental protocols. It will also present key analytical data and visual representations of the synthetic workflow and underlying mechanisms, tailored for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The strategic placement of substituents on the piperazine core allows for the fine-tuning of a molecule's biological activity and selectivity. This compound is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of complex molecules, including potential therapeutic agents. The tert-butyloxycarbonyl (Boc) group at the N-1 position provides a robust and readily cleavable protecting group, enabling selective functionalization at the unprotected N-4 nitrogen. The isobutyl group at the C-2 position introduces a lipophilic moiety that can engage in crucial binding interactions with biological targets.

Strategic Synthesis Design

The synthesis of this compound can be approached through a convergent strategy, focusing on the initial preparation of the core intermediate, 2-isobutylpiperazine, followed by its selective N-Boc protection. This approach allows for the efficient construction of the target molecule and offers flexibility in the choice of starting materials and reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key precursors: 2-isobutylpiperazine and di-tert-butyl dicarbonate (Boc-anhydride). The primary synthetic challenge lies in the efficient and scalable synthesis of the 2-isobutylpiperazine intermediate.

Figure 1: Retrosynthetic analysis of the target compound.

Two primary synthetic routes for 2-isobutylpiperazine have been identified as most plausible:

-

Route A: Cyclization of a diamine precursor derived from a chiral amino acid, such as L-leucine. This approach offers excellent stereochemical control.

-

Route B: A more direct cyclization reaction between a 1,2-diamine (e.g., ethylenediamine) and a suitable C4 building block like isobutylene oxide.

Synthetic Pathways and Methodologies

Pathway I: Synthesis via Chiral Amino Acid Precursor (L-Leucine)

This pathway leverages the inherent chirality of L-leucine to construct the 2-isobutylpiperazine core.

Figure 3: Synthetic scheme via direct cyclization.

The nucleophilic attack of one of the amino groups of ethylenediamine onto the epoxide ring of isobutylene oxide would be the initial step, followed by an intramolecular cyclization to form the piperazine ring.

Final Step: Selective Mono-N-Boc Protection

The concluding step in the synthesis is the selective protection of one of the nitrogen atoms of 2-isobutylpiperazine with a tert-butyloxycarbonyl (Boc) group. This is a critical transformation that enables the subsequent use of the molecule as a versatile building block. [1] The selective mono-Boc protection of diamines can be achieved by employing specific reaction conditions that favor the formation of the monoprotected product over the diprotected byproduct. A common strategy involves the in-situ generation of the mono-protonated diamine, which deactivates one of the amino groups towards acylation. [1]

Detailed Experimental Protocols

Synthesis of 2-Isobutylpiperazine (Intermediate)

This protocol is a generalized procedure based on analogous syntheses and may require optimization.

Materials:

-

Ethylenediamine

-

Isobutylene oxide

-

Methanol

-

Catalytic amount of a Lewis acid (e.g., Ytterbium(III) triflate)

Procedure:

-

To a solution of ethylenediamine (2.0 equivalents) in methanol, add a catalytic amount of Ytterbium(III) triflate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add isobutylene oxide (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Synthesis of this compound (Target Molecule)

Materials:

-

2-Isobutylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Aqueous HCl (1M)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-isobutylpiperazine (1.0 equivalent) in DCM or THF.

-

Add triethylamine or DIPEA (1.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Purity (%) |

| 2-Isobutylpiperazine | C₈H₁₈N₂ | 142.24 | 60-75 | >95 (GC) |

| This compound | C₁₃H₂₆N₂O₂ | 242.36 [2] | 85-95 | >98 (HPLC) |

Spectroscopic Characterization (Predicted)

While a comprehensive set of published spectra for the title compound is not readily available, the following data are predicted based on the analysis of closely related structures, such as tert-butyl piperazine-1-carboxylate and other N-Boc protected amines. [3][4][5][6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.80-4.00 (m, 1H, N-CH-CO)

-

δ 3.00-3.20 (m, 2H, piperazine ring protons)

-

δ 2.70-2.90 (m, 4H, piperazine ring protons)

-

δ 1.70-1.90 (m, 1H, CH(CH₃)₂)

-

δ 1.46 (s, 9H, C(CH₃)₃)

-

δ 1.20-1.40 (m, 2H, CH₂-isobutyl)

-

δ 0.90 (d, 6H, CH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 154.8 (C=O, carbamate)

-

δ 79.5 (C(CH₃)₃)

-

δ 55.0 (N-CH-CO)

-

δ 48.0, 46.5, 45.0 (piperazine ring carbons)

-

δ 42.0 (CH₂-isobutyl)

-

δ 28.4 (C(CH₃)₃)

-

δ 25.0 (CH(CH₃)₂)

-

δ 22.5, 22.0 (CH(CH₃)₂)

-

-

Mass Spectrometry (ESI+):

-

m/z 243.2 [M+H]⁺, 265.2 [M+Na]⁺

-

-

Infrared (IR) Spectroscopy (film, cm⁻¹):

-

~3300 (N-H stretch)

-

~2960, 2870 (C-H stretch, alkyl)

-

~1690 (C=O stretch, carbamate)

-

~1170 (C-O stretch)

-

Conclusion

The synthesis of this compound is a valuable process for medicinal and organic chemists. The presented pathways, particularly the direct cyclization followed by selective N-Boc protection, offer an efficient and scalable route to this important building block. The detailed protocols and predicted analytical data provided in this guide serve as a robust starting point for researchers in the field, facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents. Further optimization of the synthesis of the 2-isobutylpiperazine intermediate may lead to even more efficient and cost-effective production on a larger scale.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-ethylpiperazine-1-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethyl-2,4-hexanediol. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Three Approaches to the Synthesis of L-Leucine Selectively Labelled with Carbon-13 or Deuterium in Either Diastereotopic Methyl Group. Retrieved from [Link]

-

Patent 0255948. (n.d.). Process for producing isobutylene. Retrieved from [Link]

-

Cu(II) Complex of L-Leucine Favor a Different Type of Crystal Structure from Cu(II)-L-Val and Cu(II)-L-Ile. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of ω-phenyl-2S-N-Boc-amino acid ethyl ester. Retrieved from [Link]

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. Tert isobutyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-butyl 2-isobutylpiperazine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

Tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral, non-symmetrical piperazine derivative that serves as a valuable building block in medicinal chemistry. The piperazine ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate lipophilicity. The strategic placement of an isobutyl group at the C-2 position introduces a lipophilic, non-polar moiety that can probe hydrophobic pockets in biological targets, while the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms facilitates selective functionalization of the second, free amine. This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, predicted spectroscopic data, and potential applications of this important synthetic intermediate.

It is important to note that while the hydrochloride salt of this compound (CAS No. 1201785-12-7) and its precursors are commercially available, detailed experimental data for the free base is not extensively published in peer-reviewed literature. Therefore, this guide combines established chemical principles with data from closely related analogs to provide a scientifically grounded and practical resource.

Chemical Identity and Physicochemical Properties

The structural features of this compound—a chiral center at C-2, a bulky lipophilic side chain, and the sterically demanding Boc group—govern its chemical behavior and reactivity.

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate | - |

| Synonyms | 1-Boc-2-isobutylpiperazine | - |

| CAS Number | 1060807-66-0 (for free base) | Vendor Data |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |

| Molecular Weight | 242.36 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |

| Molecular Weight (HCl Salt) | 278.82 g/mol [1] | Published Data[1] |

| CAS Number (HCl Salt) | 1201785-12-7[1] | Published Data[1] |

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves the selective mono-N-Boc protection of its precursor, 2-isobutylpiperazine. The precursor itself can be synthesized from a readily available chiral starting material, such as L-leucine, to ensure enantiopurity.

Workflow for the Synthesis of this compound

Caption: Proposed two-part synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol details the N-Boc protection of commercially available 2-isobutylpiperazine.

Materials:

-

2-Isobutylpiperazine (or its dihydrochloride salt) (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Triethylamine (TEA) (2.2 eq., if starting from the dihydrochloride salt)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Preparation: To a round-bottom flask, add 2-isobutylpiperazine dihydrochloride (1.0 eq.) and dissolve in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Causality: Starting with the dihydrochloride salt is common as it is often more stable and easier to handle. The reaction is cooled to control the exothermicity of the subsequent base addition and acylation reaction.

-

-

Base Addition: Slowly add triethylamine (2.2 eq.) to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes.

-

Causality: TEA acts as a base to neutralize the two equivalents of HCl from the starting material, liberating the free diamine in situ, which is necessary for the reaction with (Boc)₂O.

-

-

Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane dropwise over 20 minutes.

-

Causality: A slight excess of (Boc)₂O ensures complete conversion of the starting material. The slow addition helps to maintain control over the reaction temperature and favors mono-protection due to the steric hindrance of the isobutyl group and the initial Boc group.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with dichloromethane.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Self-Validation: The brine wash removes residual water and any water-soluble impurities. Drying with Na₂SO₄ ensures the removal of all water before solvent evaporation.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of N-Boc piperazines and isobutyl moieties.

¹H NMR (Proton Nuclear Magnetic Resonance)

Caption: Predicted proton NMR assignments for the title compound.

-

Rationale: The tert-butyl protons will appear as a sharp singlet around 1.47 ppm. The isobutyl group will show a characteristic doublet for the two methyl groups around 0.90 ppm and multiplets for the methylene and methine protons. The piperazine ring protons will be complex multiplets in the 2.6-4.1 ppm range, with the proton at the C-2 position (adjacent to the isobutyl group and the Boc-protected nitrogen) expected to be the most downfield of the ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂ CH- | ~22.5 | Typical for isobutyl methyl carbons. |

| (CH₃)₂CH - | ~25.0 | Typical for isobutyl methine carbon. |

| -C (CH₃)₃ | ~28.4 | Characteristic for the three methyl carbons of the Boc group. |

| -CH₂ -CH(CH₃)₂ | ~44.0 | Methylene of the isobutyl group, adjacent to the chiral center. |

| Piperazine C H₂ | ~45-50 | Ring carbons not directly attached to a substituent or protected nitrogen. |

| C -2 (Isobutyl-substituted) | ~55.0 | The chiral carbon of the piperazine ring, shifted downfield by the adjacent nitrogen and isobutyl group. |

| -C (CH₃)₃ | ~79.5 | Quaternary carbon of the Boc group. |

| C =O | ~155.0 | Carbonyl carbon of the carbamate. |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Carbamate) | 1690-1710 | Stretching |

| C-N | 1160-1250 | Stretching |

| C-O | 1050-1170 | Stretching |

-

Rationale: The most prominent peak will be the strong C=O stretch of the Boc group's carbamate functionality. Strong C-H stretching bands from the isobutyl and tert-butyl groups will also be clearly visible.

Mass Spectrometry (MS)

| Ion | Predicted m/z | Fragmentation |

| [M+H]⁺ | 243.20 | Molecular ion peak |

| [M-C₄H₈]⁺ or [M-56]⁺ | 187.14 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ or [M-100]⁺ | 143.15 | Loss of the entire Boc group |

-

Rationale: In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected. A characteristic and often base peak in the fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Applications in Drug Development

This compound is a versatile intermediate for creating libraries of complex molecules for high-throughput screening. The free secondary amine provides a reactive handle for a variety of chemical transformations:

-

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

-

Acylation: Formation of amides by reacting with acyl chlorides or carboxylic acids.

-

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

-

Arylation: Buchwald-Hartwig or Ullmann coupling to form N-aryl piperazines, a common motif in CNS-active drugs.

The isobutyl group can serve as a key pharmacophoric element, interacting with hydrophobic regions of enzyme active sites or receptor binding pockets. The chirality at the C-2 position allows for the synthesis of stereochemically defined final compounds, which is critical for optimizing target engagement and reducing off-target effects.

Safety and Handling

While a specific safety data sheet for the free base is not widely available, data from closely related analogs, such as tert-butyl 2-ethylpiperazine-1-carboxylate, suggest the following hazards[2]:

-

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound represents a strategically important building block for modern synthetic and medicinal chemistry. Its combination of a chiral center, a lipophilic side chain, and a selectively protected diamine core allows for the efficient and controlled synthesis of diverse and complex molecular architectures. While detailed experimental characterization is not yet prevalent in the public domain, its properties and reactivity can be reliably predicted from established chemical principles and data from analogous structures. This guide provides a foundational resource for researchers looking to incorporate this versatile scaffold into their drug discovery and development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved January 5, 2026, from [Link].

-

Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Chandra, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18004789, tert-Butyl 2-ethylpiperazine-1-carboxylate. Retrieved January 5, 2026, from [Link].

-

Alchem Pharmtech, Inc. (2024). 1-BOC-2-ISOBUTYL-PIPERAZINE. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11788701, Isobutyl piperazine-1-carboxylate. Retrieved January 5, 2026, from [Link].

-

El-Sayed, I., & El-Shorbagi, A.-N. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32594, 2-Isobutyl-3-methoxypyrazine. Retrieved January 5, 2026, from [Link].

-

SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18004789, tert-Butyl 2-ethylpiperazine-1-carboxylate - Safety and Hazards. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to tert-Butyl 2-Isobutylpiperazine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

The piperazine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful therapeutic agents.[1] Its unique physicochemical properties allow it to modulate aqueous solubility and lipophilicity, and its nitrogen atoms provide key hydrogen bonding interactions with biological targets. This guide focuses on a specific, valuable derivative: tert-butyl 2-isobutylpiperazine-1-carboxylate. We will provide an in-depth examination of its nomenclature, synthesis, and characterization. Critically, we will explore the strategic importance of the tert-butoxycarbonyl (Boc) protecting group and the C-2 isobutyl substitution, explaining how these features are leveraged by researchers and drug development professionals to create novel and effective pharmaceuticals.

Introduction and Nomenclature

This compound is a heterocyclic organic compound. Its structure consists of a central piperazine ring substituted at the 2-position with an isobutyl group and protected at the 1-position nitrogen with a tert-butoxycarbonyl (Boc) group.

The formal IUPAC name for this compound is tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate . The name is derived as follows:

-

piperazine-1-carboxylate : Identifies the core piperazine ring with a carboxylate group attached to the nitrogen at position 1.

-

tert-butyl : Specifies the ester group attached to the carboxylate.

-

2-(2-methylpropyl) : Indicates the substituent at the 2-position of the piperazine ring. "Isobutyl" is a common name, while "2-methylpropyl" is the systematic IUPAC term.

The Boc group is a critical feature, serving as a protecting group for one of the piperazine nitrogens.[2] This strategic protection prevents the N-1 nitrogen from participating in reactions, leaving the N-4 nitrogen free for selective functionalization, a common requirement in multi-step drug synthesis.[1][3]

Physicochemical Properties

While specific experimental data for this exact derivative is not broadly published, its properties can be reliably extrapolated from the well-characterized parent compound, tert-butyl piperazine-1-carboxylate.

| Property | Value (Estimated/Based on Parent Compound) | Reference (Parent Compound) |

| IUPAC Name | tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |

| Molecular Formula | C₁₃H₂₆N₂O₂ | |

| Molecular Weight | 242.36 g/mol | |

| Appearance | Expected to be a colorless oil or low-melting solid | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethanol) | [2] |

| CAS Number | Not assigned (specific derivative) | |

| Parent CAS (N-Boc-piperazine) | 57260-71-6 | [2][4][5] |

Synthesis and Mechanism

The synthesis of C-2 substituted N-Boc-piperazines is a non-trivial challenge that has seen significant advances in recent years. Traditional methods often result in mixtures or require complex chiral separations. Modern approaches focus on asymmetric synthesis to yield enantiopure products, which is critical for pharmacological applications.

One of the most effective strategies involves the diastereoselective α-C–H lithiation of an N-Boc piperazine that is temporarily functionalized with a chiral auxiliary.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow for C-2 alkylated piperazines.

Mechanistic Rationale

-

Chiral Auxiliary: The attachment of a chiral auxiliary (like α-methylbenzylamine) creates a diastereomeric intermediate. This is essential for controlling the stereochemistry of the subsequent steps.

-

Directed Lithiation: The combination of a strong, hindered base like sec-butyllithium (s-BuLi) and a chiral ligand like (-)-sparteine selectively removes a proton from one of the C-2 positions. The chiral environment created by the auxiliary and the ligand directs the base to deprotonate one face of the piperazine ring preferentially, leading to a specific enantiomer of the lithiated intermediate.[6]

-

Alkylation: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic isobutyl halide in a standard SN2 reaction.

-

Auxiliary Removal: The chiral auxiliary is removed, typically via hydrogenolysis, which cleaves the benzylic C-N bond without affecting the Boc group or the newly installed isobutyl group. This regenerates the N-H at the 4-position and yields the desired enantiopure product.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a C-2 substituted piperazine, adapted from established methodologies for α-C-H functionalization.[6]

Protocol: Synthesis of (R)-tert-butyl 2-isobutylpiperazine-1-carboxylate

Materials:

-

(R)-N-Boc-N'-(α-methylbenzyl)piperazine

-

sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

-

(-)-sparteine

-

1-iodo-2-methylpropane (isobutyl iodide)

-

Anhydrous diethyl ether (Et₂O)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add (R)-N-Boc-N'-(α-methylbenzyl)piperazine (1.0 eq) and anhydrous Et₂O. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add (-)-sparteine (1.2 eq) followed by the dropwise addition of s-BuLi (1.2 eq) over 20 minutes, ensuring the internal temperature remains below -75 °C. Stir the resulting deep orange solution at -78 °C for 3 hours.

-

Alkylation: Add 1-iodo-2-methylpropane (1.5 eq) dropwise. Allow the reaction to stir at -78 °C for an additional 4 hours, during which the color should fade.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Workup (I): Transfer the mixture to a separatory funnel. Add water and extract with Et₂O (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated intermediate.

-

Purification (I): Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the diastereomerically pure intermediate.

-

Deprotection (Auxiliary Removal): Dissolve the purified intermediate in MeOH. Add 10% Pd/C (approx. 10% by weight). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon). Stir vigorously at room temperature for 16-24 hours.

-

Workup (II): Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with MeOH. Concentrate the filtrate under reduced pressure.

-

Purification (II): Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to remove any acidic byproducts. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, this compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing complex APIs. The piperazine moiety is found in drugs targeting a vast range of conditions, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][7]

The utility of this compound lies in its defined structure:

-

N-1 (Boc-protected): This position is inert until a late-stage deprotection step, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing an NH group for further modification if needed.[2]

-

N-4 (Free Amine): This secondary amine is the primary reactive site for building out the molecular structure. It readily undergoes reactions like:

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling with electron-deficient aryl halides.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides/triflates.[7]

-

Amide Bond Formation: Coupling with carboxylic acids.

-

-

C-2 (Isobutyl Group): The isobutyl group is a lipophilic moiety that can be used to probe hydrophobic pockets in a biological target (e.g., an enzyme active site or a receptor binding cleft). Its defined stereochemistry is crucial for achieving specific, high-affinity interactions.

Logical Flow of Use in Fragment-Based Drug Discovery (FBDD)

Caption: Role of the title compound in a drug discovery cascade.

Conclusion

This compound represents a sophisticated and highly valuable chemical tool for medicinal chemists. Its design, featuring orthogonal N-H reactivity and a stereodefined lipophilic substituent, allows for the systematic and predictable construction of complex molecular architectures. Understanding the principles behind its synthesis and the strategic logic of its application is key to leveraging its full potential in the development of next-generation therapeutics. The continued innovation in C-H functionalization and asymmetric synthesis promises to make such chiral building blocks even more accessible, accelerating the pace of drug discovery.[6]

References

-

Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

-

Isenegger, P. G., et al. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Retrieved from [Link]

-

Provi-Chem. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. petalheadexim.com [petalheadexim.com]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 2-isobutylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl 2-isobutylpiperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The piperazine scaffold is a "privileged" structure, frequently appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[1][2] This guide will detail the compound's chemical identity, including its CAS number, and present a plausible synthetic route with a step-by-step protocol. Furthermore, it will cover essential analytical characterization techniques and discuss its applications in drug discovery, particularly as a versatile intermediate for creating complex bioactive molecules.[3] This document is intended to be a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a monosubstituted and N-Boc protected piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a highly versatile intermediate in multi-step organic syntheses.[1][4] The isobutyl substituent at the 2-position introduces a lipophilic moiety that can be crucial for modulating the pharmacological properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound (Predicted and Calculated)

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |

| Molecular Weight | 242.36 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from similar compounds |

| CAS Number (HCl salt) | 1201785-12-7 |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available reagents. A plausible and efficient synthetic strategy involves the initial N-Boc protection of a suitable piperazine precursor, followed by the introduction of the isobutyl group. A common method for the synthesis of N-monosubstituted piperazines is through reductive amination or nucleophilic substitution.

A logical synthetic pathway would begin with the mono-N-Boc protection of piperazine, followed by alkylation. However, to achieve regioselectivity at the 2-position, a more controlled approach is necessary. One such approach involves the use of a pre-functionalized piperazine. An alternative and more direct strategy would be the asymmetric lithiation of N-Boc piperazine followed by reaction with an isobutyl halide, a method that has been reported for similar structures.[5]

Below is a detailed, hypothetical, yet chemically sound, experimental protocol for the synthesis.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

-

To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Reductive Amination

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) in 1,2-dichloroethane (DCE).

-

Add isobutyraldehyde (1.2 equivalents) to the solution and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Analytical Characterization

The structural confirmation of this compound would be performed using standard analytical techniques. Below are the expected spectroscopic data based on the analysis of similar compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-2.5 (m, 7H, piperazine ring protons), ~1.8 (m, 1H, CH of isobutyl), ~1.45 (s, 9H, C(CH₃)₃), ~1.6-1.3 (m, 2H, CH₂ of isobutyl), ~0.9 (d, 6H, CH₃ of isobutyl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~80 (C(CH₃)₃), ~55-40 (piperazine carbons), ~40 (CH₂ of isobutyl), ~28 (C(CH₃)₃), ~25 (CH of isobutyl), ~22 (CH₃ of isobutyl) |

| Mass Spectrometry (ESI+) | m/z: 243.21 [M+H]⁺, 265.19 [M+Na]⁺ |

Applications in Drug Discovery and Development

Piperazine and its derivatives are integral components in a vast number of pharmaceuticals, including treatments for cancer, infectious diseases, and central nervous system disorders.[2][9][10] The N-Boc protected piperazines, such as the title compound, are particularly valuable as they allow for the controlled and sequential introduction of different substituents on the two nitrogen atoms.[1]

The isobutyl group in this compound can play a significant role in the binding of a drug molecule to its target protein, often fitting into hydrophobic pockets. By modifying the piperazine core with this specific alkyl group, medicinal chemists can fine-tune the lipophilicity, metabolic stability, and overall pharmacokinetic profile of a drug candidate.

The unprotected secondary amine of this compound, after deprotection of the Boc group, serves as a key handle for further chemical modifications. This allows for the attachment of various pharmacophores through reactions such as amidation, alkylation, or arylation, leading to the generation of diverse chemical libraries for high-throughput screening.

Logical Relationship in Drug Discovery Workflow

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules in the field of drug discovery. Its strategic design, incorporating a lipophilic isobutyl group and a selectively removable Boc protecting group, provides medicinal chemists with a powerful tool for creating novel therapeutic agents with tailored pharmacological profiles. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, underscoring its importance in the ongoing quest for new and improved medicines.

References

-

Piperazine as a Pharmaceutical Intermediate: Sourcing and Applications. (URL: [Link])

- Method for the preparation of piperazine and its derivatives.

-

Piperazine & Derivatives. Adani Pharmachem Private Limited. (URL: [Link])

-

What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. (URL: [Link])

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (URL: [Link])

-

tert-Butyl piperazine-1-carboxylate. PubChem. (URL: [Link])

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL: [Link])

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])

-

t-Butyl 1-piperaziencarboxylate. NIST WebBook. (URL: [Link])

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (URL: [Link])

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (URL: [Link])

-

(R)-1-Boc-2-Isobutylpiperazine. MySkinRecipes. (URL: [Link])

-

tert-Butyl 2-ethylpiperazine-1-carboxylate. PubChem. (URL: [Link])

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. (URL: [Link])

-

Syntheses and NMR spectra. The Royal Society of Chemistry. (URL: [Link])

- A kind of synthetic method of 1 BOC piperazines.

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. adanipharma.net [adanipharma.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 10. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]

Molecular weight of tert-butyl 2-isobutylpiperazine-1-carboxylate

An In-Depth Technical Guide to the Molecular Weight of tert-Butyl 2-Isobutylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a substituted N-Boc-piperazine derivative relevant in synthetic chemistry and drug discovery. Accurate molecular weight determination is fundamental for confirming chemical identity, assessing purity, and ensuring stoichiometric accuracy in subsequent reactions. This document details the theoretical calculation of both average and monoisotopic molecular weights and presents a validated experimental workflow for their verification using High-Resolution Mass Spectrometry (HRMS). The guide is intended for researchers, chemists, and quality control professionals who require precise and reliable characterization of complex organic molecules.

Compound Identity and Theoretical Molecular Weight

The first step in any analytical procedure is to establish the theoretical identity of the analyte. The structure, and therefore the elemental composition, dictates the precise molecular weight.

1.1. Chemical Structure and Formula

This compound is a chiral heterocyclic compound. Its structure consists of a piperazine ring substituted at the C2 position with an isobutyl group and at the N1 position with a tert-butoxycarbonyl (Boc) protecting group.

Based on this structure, the elemental composition is determined by summing the constituent atoms:

-

Piperazine Ring: 4 Carbon, 8 Hydrogen, 2 Nitrogen atoms

-

Isobutyl Group (-CH₂CH(CH₃)₂): 4 Carbon, 9 Hydrogen atoms

-

tert-Butoxycarbonyl Group (-C(O)OC(CH₃)₃): 5 Carbon, 9 Hydrogen atoms, 2 Oxygen atoms

Summing these components yields the definitive molecular formula:

Molecular Formula: C₁₃H₂₆N₂O₂

1.2. Calculation of Theoretical Molecular Weight

Two distinct molecular weight values are calculated: the average molecular weight (Mw) and the monoisotopic mass (Mm).

-

Average Molecular Weight (Mw): Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is most relevant for macroscopic quantities and stoichiometric calculations in the laboratory.

-

Monoisotopic Mass (Mm): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value of primary importance in mass spectrometry, as it represents the mass of a single, specific molecule.[1]

The calculations are detailed below.

| Element | Count | Average Atomic Weight (Da) | Subtotal (Average) | Most Abundant Isotope Mass (Da) | Subtotal (Monoisotopic) |

| Carbon (C) | 13 | 12.011 | 156.143 | 12.000000 | 156.000000 |

| Hydrogen (H) | 26 | 1.008 | 26.208 | 1.007825 | 26.203450 |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 15.999 | 31.998 | 15.994915 | 31.989830 |

| Total | 242.363 | 242.199428 |

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, experimental verification is the cornerstone of analytical chemistry. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[2][3] For a compound like this compound, Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is the method of choice.

2.1. Causality of Method Selection: Why ESI-TOF?

-

Electrospray Ionization (ESI): The target molecule is polar and non-volatile, making it an ideal candidate for ESI. This "soft" ionization technique imparts charge to the analyte in solution with minimal energy transfer, which is crucial for preserving the intact molecule.[4] The primary ion expected in positive mode is the protonated molecule, [M+H]⁺.

-

Time-of-Flight (TOF) Analyzer: A TOF analyzer provides high mass accuracy (typically <5 ppm error) and resolution. This precision is critical for confirming the elemental composition, distinguishing the target ion from potential impurities or fragment ions with very similar masses.

-

Consideration for the Boc Group: The Boc protecting group is known to be thermally labile and can undergo fragmentation under certain MS conditions, such as in-source decay or McLafferty rearrangement.[5][6] The gentle nature of modern ESI sources minimizes this risk, but the high resolving power of a TOF analyzer allows for the unambiguous identification of the true parent ion even if minor fragmentation occurs.[7]

2.2. Experimental Protocol: ESI-TOF Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

-

-

Instrument Configuration (Typical Parameters):

-

Ionization Mode: Positive ESI (+)

-

Mass Analyzer: TOF

-

Infusion Method: Direct infusion via syringe pump at 5-10 µL/min.

-

Capillary Voltage: 3.5 – 4.5 kV

-

Source Temperature: 100 – 150 °C

-

Mass Range: m/z 100 – 600

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known reference standard to guarantee high mass accuracy.

-

-

Data Acquisition and Interpretation:

-

Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

Identify the most abundant peak in the spectrum. For this compound, this should correspond to the protonated molecule, [M+H]⁺.

-

Compare the experimentally measured exact mass to the theoretical value.

-

2.3. Self-Validating Data Analysis

The trustworthiness of the result is established by comparing the theoretical mass with the experimental observation and calculating the mass error.

| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Observed m/z (Example) | Mass Error (ppm) |

| C₁₃H₂₆N₂O₂ | 242.199428 | 243.207253 | 243.2071 | < 1 ppm |

Calculation for Expected m/z: Mm(C₁₃H₂₆N₂O₂) + Mm(¹H) = 242.199428 + 1.007825 = 243.207253

A mass error of less than 5 ppm provides high confidence in the assigned elemental composition, thereby validating both the molecular weight and the compound's identity.

2.4. Experimental Workflow Diagram

Sources

- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 2. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

A-Z Guide to Structure Elucidation: tert-butyl 2-isobutylpiperazine-1-carboxylate

Abstract

The unequivocal structure elucidation of novel chemical entities is a cornerstone of drug discovery and development. This technical guide provides a comprehensive, multi-technique approach to confirming the molecular structure of tert-butyl 2-isobutylpiperazine-1-carboxylate, a substituted N-Boc-piperazine derivative. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, and HMBC), we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind the analytical choices, ensuring a robust and confident structural assignment.

Introduction: The Analytical Imperative

In pharmaceutical synthesis, N-Boc protected piperazines are invaluable building blocks.[1] Their structural integrity is paramount, as any ambiguity can have cascading effects on the synthesis, purity, and biological activity of the final active pharmaceutical ingredient (API). The target molecule, this compound, possesses several key structural features: a piperazine heterocycle, a chiral center at the C2 position, a bulky N-Boc protecting group, and an isobutyl substituent.

A multi-technique analytical approach is not merely best practice; it is a necessity.[2] Each technique provides a unique piece of the structural puzzle. Mass spectrometry offers the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and a suite of NMR experiments maps the precise connectivity of every atom in the molecule.[3][4] This guide will walk through the logical workflow for elucidating this structure, demonstrating how data from each method corroborates the others to build an unassailable structural proof.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is critical for success. The process begins with determining the molecular formula and then proceeds to map out the molecular framework piece by piece. The data from each step must be consistent with the previous ones, creating a self-validating analytical system.

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Expert Rationale: Choosing the Right Technique

Electrospray Ionization (ESI) is selected as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[5] It is particularly well-suited for moderately polar organic molecules containing basic nitrogen atoms, such as piperazines, which are readily protonated to form [M+H]⁺ ions.[6][7][8] A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy, which is essential for calculating a reliable elemental formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of LC-MS grade acetonitrile/water (1:1 v/v) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Processing: Determine the accurate mass of the most abundant ion, typically the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental formula that best fits the measured mass and isotopic pattern.

Data Interpretation and Validation

-

Expected Molecular Formula: C₁₃H₂₆N₂O₂

-

Expected Monoisotopic Mass: 242.1994 g/mol

-

Expected [M+H]⁺ Ion: 243.2067 m/z

The HRMS analysis is expected to yield an ion at m/z 243.2067. A measured mass within 5 ppm of this theoretical value provides high confidence in the elemental formula C₁₃H₂₆N₂O₂.

Furthermore, tandem MS (MS/MS) can reveal characteristic fragmentation patterns. A key expected fragmentation is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) from the parent ion, which is a hallmark of N-Boc protected amines.[9] This provides an internal validation of the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10]

Expert Rationale

For this compound, the most critical functional group to identify is the carbamate from the N-Boc group. Its characteristic carbonyl (C=O) stretch is a strong, unambiguous signal. We also expect to see signals for the C-N bonds of the piperazine ring and the C-H bonds of the aliphatic isobutyl and tert-butyl groups.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation and Validation

The spectrum should display several key absorption bands that are consistent with the proposed structure:

-

~2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the isobutyl, tert-butyl, and piperazine ring systems.

-

~1690 cm⁻¹: A very strong, sharp absorption band characteristic of the carbamate C=O stretch.[11][12] The position of this band is diagnostic for the Boc group.

-

~1400-1480 cm⁻¹: Bending vibrations for CH₂ and CH₃ groups.

-

~1160-1250 cm⁻¹: Strong C-N stretching vibrations, characteristic of the piperazine ring and carbamate structure.[12]

The presence of the strong carbonyl peak around 1690 cm⁻¹ is crucial evidence for the N-Boc group and cross-validates the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton.[3][4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[2][13]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).[14][15][16] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Experiments: Acquire standard ¹H and proton-decoupled ¹³C spectra.

-

2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard pulse programs.

Data Interpretation and Validation

¹H NMR: Proton Environments The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

~1.45 ppm (9H, singlet): This is the classic signature of the nine equivalent protons of the tert-butyl group of the N-Boc protector.[1][17] Its singlet nature indicates no adjacent protons.

-

~0.9 ppm (6H, doublet): Represents the two equivalent methyl groups of the isobutyl substituent, split by the single adjacent methine proton.

-

Other Regions (11H, multiplets): The remaining 11 protons from the isobutyl group (CH and CH₂) and the piperazine ring will appear as a series of complex, overlapping multiplets, likely between ~1.5 and ~4.0 ppm. 2D NMR is essential to assign these.

¹³C NMR: The Carbon Skeleton The ¹³C NMR spectrum shows all non-equivalent carbon atoms in the molecule.[18][19]

-

~155 ppm: The carbonyl carbon of the Boc group.[20]

-

~80 ppm: The quaternary carbon of the Boc group, C(CH₃)₃.[17]

-

~28.5 ppm: The three equivalent methyl carbons of the Boc group.[17]

-

Aliphatic Region (~20-60 ppm): Signals for the remaining nine carbons of the isobutyl group and the piperazine ring.

2D NMR: Connecting the Pieces 2D NMR experiments are crucial for assembling the fragments identified in the 1D spectra.[21][22][23]

-

COSY (H-H Correlation): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will be used to trace the connectivity within the isobutyl group (from the methyls to the methine to the methylene) and to map out the proton network around the piperazine ring.

-

HSQC (C-H One-Bond Correlation): This experiment links each proton directly to the carbon it is attached to. It allows for the definitive assignment of each carbon signal based on the already-known proton assignments.

-

HMBC (C-H Long-Range Correlation): This is the key experiment for connecting the different spin systems. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

-

From the tert-butyl protons (~1.45 ppm) to the carbamate carbonyl carbon (~155 ppm).

-

From the piperazine protons adjacent to the nitrogen (N1) to the carbamate carbonyl carbon (~155 ppm).

-

From the protons on the isobutyl methylene group to the C2 carbon of the piperazine ring, definitively placing the isobutyl group at the 2-position.

-

Caption: Key COSY and HMBC correlations confirming substituent placement.

Data Summary and Conclusion

The integration of data from MS, FTIR, and a full suite of NMR experiments provides overwhelming and self-consistent evidence for the structure of this compound.

| Analytical Technique | Parameter | Observed Data | Interpretation |

| HRMS (ESI-TOF) | [M+H]⁺ (m/z) | 243.2067 | Confirms elemental formula C₁₃H₂₆N₂O₂ |

| FTIR (ATR) | Carbonyl Stretch (cm⁻¹) | ~1690 | Presence of N-Boc carbamate group[11][12] |

| C-H Stretch (cm⁻¹) | ~2960-2850 | Aliphatic C-H bonds | |

| ¹H NMR (CDCl₃) | δ 1.45 ppm | 9H, singlet | tert-butyl group protons[1] |

| δ ~0.9 ppm | 6H, doublet | Isobutyl methyl protons | |

| ¹³C NMR (CDCl₃) | δ ~155 ppm | Carbonyl | Carbamate C=O of Boc group[20] |

| δ ~80 ppm | Quaternary C | C(CH₃)₃ of Boc group[17] | |

| δ ~28.5 ppm | Methyl C | C(CH₃)₃ of Boc group[17] | |

| 2D NMR | COSY/HMBC | Correlations | Confirms isobutyl and piperazine connectivity |

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing compounds in the drug development pipeline. The causality-driven selection of experiments and the cross-validation of data at each stage represent a robust model for the structure elucidation of complex organic molecules.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).

- Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. (n.d.). ACS Publications.

- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.

- NMR sample preparation guidelines. (n.d.).

- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI.

- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- NMR Sample Preparation Guide. (n.d.). Scribd.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Electrospray ionization. (n.d.). Wikipedia.

- Electrospray Ionization Efficiency Scale of Organic Compounds. (n.d.). Analytical Chemistry.

- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. (n.d.). Benchchem.

- An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.

- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.

- Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Comparison of the FT-IR spectra of the three tri-carbamates. (n.d.). ResearchGate.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.).

- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH.

- Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. (n.d.). PubMed.

- N-Boc-L-valine(13734-41-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- The structural correlations COSY (a), HMQC (b) and HMBC (c) in NMR spectra of new 4-naphthoxybutynylamine derivative. (n.d.). ResearchGate.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.

- (R)-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate. (n.d.). PubChem.

- 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry.

- Most significant correlations provided by the COSY and HMBC NMR spectra... (n.d.). ResearchGate.

- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate.

- tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate.

- Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.

- tert-Butyl 2-phenylpiperazine-1-carboxylate. (n.d.). PubChem.

- Tert-butyl Piperazine-1-carboxylate Hydrochloride. (n.d.). PubChem.

- 13C NMR spectroscopy • Chemical shift. (n.d.).

- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. (n.d.). PubChem.

- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

- 1-Boc-piperazine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. jchps.com [jchps.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. scribd.com [scribd.com]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. bhu.ac.in [bhu.ac.in]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Physical and chemical properties of Boc-protected isobutylpiperazine

An In-depth Technical Guide to the Physicochemical and Chemical Properties of tert-butyl 4-isobutylpiperazine-1-carboxylate

Introduction

tert-butyl 4-isobutylpiperazine-1-carboxylate, commonly referred to as Boc-isobutylpiperazine, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure combines a piperazine ring, a privileged scaffold in drug discovery, with a lipophilic isobutyl group and a strategically placed tert-butoxycarbonyl (Boc) protecting group. This unique combination offers synthetic versatility, allowing for the controlled, stepwise construction of complex molecular architectures.

The piperazine moiety is frequently incorporated into therapeutic agents to enhance physicochemical properties such as aqueous solubility and oral bioavailability.[1] The presence of the Boc group on one of the piperazine nitrogens renders it significantly less nucleophilic, thereby enabling selective functionalization of the unprotected secondary amine.[2] This guide provides a comprehensive overview of the physical and chemical properties of Boc-isobutylpiperazine, its synthesis, reactivity, and applications, designed for researchers and professionals in drug development.

Molecular Structure and Identifiers

The foundational structure of Boc-isobutylpiperazine allows for precise synthetic manipulation. The chiral version, particularly (R)-1-Boc-2-isobutylpiperazine, is a valuable building block for creating stereochemically controlled active pharmaceutical ingredients (APIs).[3]

Caption: Chemical structure of Boc-isobutylpiperazine.

Key Identifiers ((R)-enantiomer):

Physicochemical Properties

The physical properties of Boc-isobutylpiperazine are crucial for its handling, storage, and application in various reaction conditions. Data for the isobutyl derivative is supplemented with data from the parent compound, N-Boc-piperazine, due to their structural similarity.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid | [4][5] |

| Molecular Weight | 242.36 g/mol | [3] |

| Melting Point | 43-49 °C (for N-Boc-piperazine) | [2][4] |

| Boiling Point | 258 °C at 760 mmHg (for N-Boc-piperazine) | [2][4] |

| Density | 1.03 g/cm³ (for N-Boc-piperazine) | [2][4] |

| Solubility | Soluble in ethanol, methanol, and water | [5] |

| Storage | 2-8°C, in a dry and well-sealed container | [2][3] |

Spectroscopic Data for Characterization

Accurate spectroscopic analysis is essential to confirm the structure and purity of Boc-isobutylpiperazine, ensuring the integrity of subsequent synthetic steps.[6]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.46 ppm), the protons on the piperazine ring (broad signals between ~2.40 and 3.5 ppm), and the protons of the isobutyl group (multiplets and doublets in the upfield region).[6][7] The NH proton of the piperazine ring typically appears as a broad singlet.[8]

-

¹³C NMR (Carbon NMR): The carbon spectrum will display distinct peaks for the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), and the carbons of the piperazine and isobutyl groups.[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or, more commonly, the protonated molecule [M+H]+ in techniques like ESI. A characteristic fragmentation pattern involves the loss of the Boc group or components thereof.[10][11]

-

Infrared Spectroscopy (IR): The IR spectrum will feature a strong carbonyl (C=O) stretching band from the Boc group around 1690-1700 cm⁻¹. Other significant peaks include C-H stretching bands for the alkyl groups and N-H stretching for the secondary amine.[12][13]

Chemical Properties and Reactivity

The synthetic utility of Boc-isobutylpiperazine is defined by the interplay between the stable, protecting Boc group and the reactive, unprotected secondary amine.

The Role and Stability of the Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[14] Its key features include:

-

Stability: The Boc group is stable under a wide range of conditions, including basic, reductive, and oxidative environments.[2][15] This stability makes it compatible with many synthetic transformations on other parts of the molecule.

-

Acid Lability: Its primary characteristic is its facile removal under acidic conditions.[2] This orthogonality allows for selective deprotection without disturbing other acid-sensitive or base-labile protecting groups.[2]

Reactivity of the Unprotected Secondary Amine

The free secondary amine on the piperazine ring is a versatile nucleophile, making it a valuable handle for introducing a wide array of substituents through various C-N bond-forming reactions.[1][2] Common transformations include:

-

N-Alkylation: Reaction with alkyl halides to introduce alkyl chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-